Product packaging for (R)-2-Propylpiperazine(Cat. No.:)

(R)-2-Propylpiperazine

Cat. No.: B13103791
M. Wt: 128.22 g/mol
InChI Key: FNJWLOHHZVGUIX-SSDOTTSWSA-N
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Description

(R)-2-Propylpiperazine is a chiral organic compound that serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research. Its piperazine core, a privileged scaffold in drug discovery, is functionally enriched with a propyl group in the (R)-configuration, making it a valuable precursor for the synthesis of more complex molecules. This chiral diamine is particularly useful in the exploration of structure-activity relationships and the development of potential therapeutic agents, including central nervous system (CNS) active compounds. Researchers utilize this compound to create novel chemical entities, often focusing on its incorporation into molecules that target various receptors. The stereochemistry of the compound is critical for achieving enantioselectivity in biological interactions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13103791 (R)-2-Propylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R)-2-propylpiperazine

InChI

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

FNJWLOHHZVGUIX-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H]1CNCCN1

Canonical SMILES

CCCC1CNCCN1

Origin of Product

United States

Synthetic Methodologies for R 2 Propylpiperazine and Its Chiral Derivatives

Asymmetric Synthesis Approaches to the (R)-2-Propylpiperazine Core and Analogues

The synthesis of enantiomerically pure piperazines, such as this compound, is a challenging yet crucial task for the development of new pharmaceuticals. Chemists have devised several key strategies to control the stereochemistry at the C2 position of the piperazine (B1678402) ring.

Chiral Auxiliary-Based Strategies for Stereocontrol in Piperazine Ring Formation

A foundational approach in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgnumberanalytics.comyork.ac.uk This molecule guides the stereochemical outcome of a reaction and is subsequently removed. numberanalytics.com In piperazine synthesis, auxiliaries can be used to establish the desired stereocenter before or during the formation of the heterocyclic ring.

One notable example is the asymmetric synthesis of (R)-(+)-2-methylpiperazine, an analogue of this compound, which utilizes (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org The synthesis begins by condensing the auxiliary with N-Boc glycine, followed by a series of steps including reduction, protection, and cyclization to form a protected 2-oxopiperazine intermediate. rsc.org Diastereoselective methylation of this intermediate, controlled by the chiral auxiliary, and subsequent removal of the auxiliary yields the target chiral piperazine. rsc.org

Another effective strategy involves the diastereoselective nucleophilic addition to α-amino sulfinylimines that bear Ellman's auxiliary. acs.org This method has been successfully applied to the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, demonstrating the power of sulfinylimine chemistry in creating stereochemically defined piperazine building blocks. acs.org

Table 1: Examples of Chiral Auxiliary-Based Syntheses of Piperazine Analogues

Target Compound Class Chiral Auxiliary Key Reaction Step Reference
(R)-2-Methylpiperazine (R)-(-)-Phenylglycinol Diastereoselective methylation of a 2-oxopiperazine intermediate. rsc.org
2-Phenyl-3-(trifluoromethyl)piperazines Ellman's Auxiliary Diastereoselective nucleophilic addition of TMSCF₃ to an α-amino sulfinylimine. acs.org

Chiral Catalysis in Enantioselective Piperazine Synthesis

Chiral catalysis provides a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. numberanalytics.com This field is broadly divided into methods using transition metals with chiral ligands and those using small organic molecules (organocatalysis).

The asymmetric hydrogenation of prochiral pyrazine (B50134) or pyrazinium salt precursors is a powerful method for accessing chiral piperazines. researchgate.netacs.org This approach often utilizes iridium or rhodium catalysts complexed with chiral phosphine (B1218219) ligands. researchgate.netnih.gov A facile method has been developed for synthesizing a wide variety of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides. researchgate.netacs.org Using a JosiPhos-type chiral ligand, this system achieves good to excellent enantioselectivities (up to 96% ee). researchgate.net

Similarly, rhodium complexes with chiral ligands like BINAP are effective. nih.gov For instance, a chiral piperazine unit, a key component of the HIV protease inhibitor Indinavir, is produced in high yield and enantiomeric excess via asymmetric hydrogenation with a Rh-BINAP catalyst. nih.gov

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis

Catalyst System Substrate Type Product Class Enantiomeric Excess (ee) Reference
Iridium-JosiPhos Activated Pyrazinium Salts 3-Substituted & 2,3-Disubstituted Piperazines Up to 96% researchgate.netacs.org
Rhodium-BINAP Benzamide derivative Chiral Piperazine Unit for Indinavir High ee nih.gov
Palladium-Catalyst Pyrazines with tautomeric hydroxyl group Chiral Piperazin-2-ones Not specified researchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. core.ac.uk In the context of piperazine synthesis, organocatalysts can facilitate key bond-forming reactions. For example, chiral 2,5-disubstituted piperazines themselves can act as efficient organocatalysts. unl.pt Specifically, (2S,5S)-2,5-dibenzylpiperazine has been shown to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes, producing γ-nitroaldehydes with high diastereoselectivity (up to 97:3 dr) and enantioselectivity (up to 85% ee). unl.pt These products are versatile intermediates that can be further elaborated into complex chiral molecules. unl.pt

Another approach involves the asymmetric α-sulfenylation of substituted piperazine-2,5-diones, catalyzed by cinchona alkaloids, which are well-known chiral Lewis bases. nih.gov This methodology is crucial for the enantioselective construction of the epidithiodioxopiperazine (ETP) core found in many biologically active natural products. nih.gov

Diastereoselective Synthesis of Piperazine Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. researchgate.net This can be achieved by leveraging a pre-existing chiral center in the substrate to direct the formation of a new one. A modular synthesis of 2,6-disubstituted piperazines has been reported where the key step is a highly diastereoselective intramolecular palladium-catalyzed hydroamination. rsc.org The reaction proceeds with an aminoalkene synthesized from a homochiral cyclic sulfamidate, and the resulting piperazine product was determined to have a trans relative stereochemistry. rsc.org

Multicomponent reactions, such as the Ugi reaction, have also been adapted for the diastereoselective synthesis of complex piperazine-containing scaffolds. acs.org A one-pot, two-step sequence involving a Ugi reaction followed by cyclization has been used to produce pyrrolidinone-fused 2,6-diketopiperazines with excellent stereochemical control. acs.org

Dynamic Kinetic Resolution Methods in Chiral Piperazine Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that combines a rapid in-situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single, enantiopure product. princeton.eduwikipedia.org This method overcomes the 50% maximum yield limitation of standard kinetic resolution. princeton.edu

DKR has been successfully applied to the synthesis of chiral piperazine precursors. researchgate.net In one study, the kinetic resolution of N-protected piperazine-2-carboxylic acid methyl esters was achieved with high enantioselectivity using the enzyme Lipase A from Candida antarctica. researchgate.net Building on this, an aldehyde-based dynamic kinetic resolution of a similar substrate with vinyl butanoate was developed, affording the product with the (S)-absolute configuration in up to 75% yield. researchgate.net This demonstrates the utility of chemoenzymatic DKR processes in accessing enantiomerically enriched piperazine building blocks. researchgate.net

General Synthetic Pathways for Piperazine Core Formation Applicable to Chiral Propylpiperazines

The construction of the piperazine ring is the foundational step in synthesizing this compound and its derivatives. Traditional methods are often hampered by low yields and the formation of disubstituted byproducts, leading to the development of more sophisticated strategies that employ protecting groups or novel reaction pathways. mdpi.com

One-pot and multicomponent reactions (MCRs) offer significant advantages in efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. rsc.orgtandfonline.com These strategies are highly valuable for generating molecular diversity. rsc.orgdntb.gov.ua

A simplified one-pot, one-step procedure has been developed for preparing monosubstituted piperazines from a protonated piperazine, which avoids the need for traditional protecting groups. mdpi.com This method suppresses the formation of undesired disubstituted derivatives and has been successfully applied to a wide range of substrates. mdpi.com

Multicomponent reactions, particularly those based on the Ugi reaction, are powerful tools for creating complex piperazine derivatives. The split-Ugi reaction, a variation of the classic four-component Ugi reaction, is particularly suitable for bis-secondary diamines like piperazine. nih.govacs.orgnih.gov This reaction allows for the regiochemical desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other. acs.org This approach has been used to generate libraries of 1,4-disubstituted piperazine-based compounds for drug discovery research. nih.govnih.gov For instance, the Ugi four-component condensation of an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide provides an efficient route to piperazine-2-carboxamides. thieme-connect.com

Another innovative strategy involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.org DABCO can be activated with various reagents to form quaternary ammonium (B1175870) salts, which then act as electrophiles for a wide range of nucleophiles, leading to the formation of functionalized piperazine derivatives. researchgate.netnih.govrsc.org This method can be performed as a one-pot, three-component reaction, for example, by reacting DABCO, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and carboxylic acids to produce various piperazine derivatives. nih.gov

Table 1: Comparison of One-Pot and Multicomponent Reaction Strategies for Piperazine Synthesis

Strategy Key Features Advantages Example Reaction Citations
Protonated Piperazine One-pot, one-step synthesis using protonation as a temporary protecting group. Simple, avoids traditional protecting groups, cost-effective, high yields. Reaction of protonated piperazine with an electrophile. mdpi.com
Split-Ugi Reaction Four-component reaction involving a bis-secondary diamine, acid, carbonyl, and isocyanide. High efficiency, atom economy, generates molecular diversity, single-step desymmetrization. Reaction of piperazine, an indole (B1671886) carboxylic acid, formaldehyde, and an isocyanide. nih.govacs.orgnih.gov
DABCO Bond Cleavage Three-component reaction using DABCO, an activating agent (e.g., DMAD), and a nucleophile (e.g., carboxylic acid). Diversity-oriented, uses readily available starting materials, efficient. Reaction of DABCO, DMAD, and a carboxylic acid. researchgate.netnih.govrsc.org

Modern enabling technologies like flow chemistry and microwave-assisted synthesis have been applied to the production of piperazine derivatives to improve efficiency, safety, and scalability. mdpi.com

Microwave irradiation has been shown to significantly accelerate reactions for synthesizing monosubstituted piperazines, leading to comparable yields and purity in much shorter reaction times compared to conventional heating. mdpi.com This technique has been successfully used in various piperazine syntheses, including the cyclization of dipeptides to form diketopiperazines and the construction of sterically hindered N-arylpiperazines. nih.govacs.org For example, a library of s-triazinyl piperazines was conveniently synthesized using microwave-assisted final condensation steps. researchgate.net

Flow chemistry offers advantages for continuous manufacturing, process control, and scalability. beilstein-journals.org A flow microwave reactor prototype has been developed for the larger-scale production of monosubstituted piperazines, highlighting the potential for commercial application. mdpi.com The integration of flow chemistry has been demonstrated in the multi-step synthesis of piperazine-2-carboxamide, where sequential hydration and hydrogenation reactions were performed in a fully continuous manner using heterogeneous catalysts. beilstein-journals.org Furthermore, photoredox synthesis of C–H functionalized piperazines has been successfully transitioned from batch to continuous-flow conditions, which facilitates scale-up and simplifies operations. mdpi.comnsf.gov

Cyclization of linear precursors is a fundamental and widely used strategy for constructing the piperazine ring. researchgate.netmdpi.com Various cyclization methods have been developed to afford piperazines with diverse substitution patterns and stereochemistries.

One approach involves the reductive cyclization of dioximes. mdpi.comresearchgate.net In this method, a primary amine undergoes a double Michael addition to in-situ generated nitrosoalkenes to form a bis(oximinoalkyl)amine. This intermediate is then subjected to catalytic reductive cyclization to yield the piperazine ring. This strategy allows for the straightforward conversion of a primary amino group into a piperazine ring, with stereoselective outcomes possible. mdpi.comresearchgate.net

Palladium-catalyzed cyclization reactions provide a modular route to highly substituted piperazines. organic-chemistry.org For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Another palladium-catalyzed method couples a propargyl unit with diamine components to give piperazine products with high regio- and stereochemical control. organic-chemistry.org

A practical and scalable synthesis of enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org A key step in this route is an aza-Michael addition between a chiral, orthogonally protected 1,2-diamine and an in-situ generated vinyl sulfonium (B1226848) salt. rsc.org Dieckmann-like cyclization has also been employed to create the piperazine-2,5-dione (diketopiperazine) ring system, providing access to trisubstituted derivatives that were previously unknown. thieme-connect.com

Table 2: Overview of Cyclization Reactions for Piperazine Synthesis

Cyclization Method Description Key Features Citations
Reductive Cyclization of Dioximes Double Michael addition of a primary amine to nitrosoalkenes, followed by catalytic reductive cyclization. Converts a primary amino group into a piperazine ring; allows for structural modification of bioactive molecules. mdpi.comresearchgate.net
Pd-Catalyzed Cyclization Wacker-type aerobic oxidative cyclization of alkenes or coupling of propargyl units with diamines. Modular, provides access to highly substituted piperazines with high regio- and stereocontrol. organic-chemistry.org
Aza-Michael Addition Intramolecular cyclization of a chiral 1,2-diamine onto an activated vinyl species. Scalable route to enantiomerically pure 2-substituted piperazines from α-amino acids. rsc.org
Dieckmann Cyclization Intramolecular condensation of a diester to form a β-keto ester, leading to a piperazine-2,5-dione. Provides access to previously inaccessible trisubstituted piperazine-2,5-diones. thieme-connect.com

Synthesis of Substituted this compound Derivatives for Advanced Research

The functionalization of the this compound scaffold is crucial for advanced research, particularly in drug discovery, where specific substituents are required to modulate pharmacological activity.

Heteroarylpiperazines are a prominent structural class in medicinal chemistry. mdpi.com Methods for their synthesis often involve the substitution of a pre-formed piperazine ring. For example, a series of aryl substituted propyl piperazines were synthesized and evaluated for potential atypical antipsychotic activity. nih.gov Similarly, 1-[2-thiazol-4-yl-(2-hydroxyethyl)]-4-n-propylpiperazine was prepared via a multi-step synthesis starting with the cyclization of 1-(4-n-propyl)piperazine thioamide with ethyl 4-chloroacetoacetate. nih.gov

Modern methods focus on the direct functionalization of the piperazine ring. Photoredox catalysis has emerged as a powerful tool for the direct C–H heteroarylation of piperazines. mdpi.com Using an iridium-based photocatalyst, the piperazine nitrogen is oxidized, facilitating deprotonation at the α-position to generate an α-aminyl radical. This radical can then couple with a heteroarene in a homolytic aromatic substitution to afford the C–H heteroarylated product. mdpi.com This method offers a green approach to synthesizing these valuable compounds. nsf.gov

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. Multicomponent reactions are exceptionally well-suited for DOS. rsc.org Catalyst-free, atom-economical, and tricomponent domino reactions have been applied to the diversity-oriented synthesis of disubstituted piperazine derivatives under mild conditions. rsc.orgdntb.gov.ua

The split-Ugi multicomponent reaction is a key strategy for generating chemical diversity around the piperazine core. nih.govacs.orgnih.gov By varying the four input components (diamine, acid, carbonyl, and isocyanide), a wide array of piperazine scaffolds can be accessed. Subsequent post-Ugi transformations can further expand the chemical space, allowing for the fine-tuning of properties for biological evaluation. nih.govacs.orgnih.gov Another powerful DOS approach utilizes the C-N bond cleavage of DABCO, where in-situ activation of DABCO in multicomponent reactions provides an efficient tactic for creating drug-like piperazine derivatives. nih.govrsc.org These methods are instrumental in the development of novel piperazine-based compounds for pharmaceutical research. researchgate.net

Applications of R 2 Propylpiperazine As a Chiral Building Block in Advanced Organic Synthesis Research

Role in the Construction of Complex Molecular Architectures

(R)-2-Propylpiperazine serves as a valuable chiral synthon in the assembly of complex molecular structures, particularly in the synthesis of bioactive compounds and natural products. The presence of a stereocenter at the C-2 position allows for the introduction of chirality early in a synthetic sequence, which can direct the stereochemical outcome of subsequent reactions.

The synthesis of enantiomerically pure piperazines is a key area of research, as these compounds are crucial intermediates for drug discovery. tandfonline.comnih.gov Methods such as the iridium-catalyzed hydrogenation of activated pyrazines have been developed to produce a variety of chiral piperazines with high enantiomeric excess. acs.orgresearchgate.netnih.gov These synthetic advancements provide access to building blocks like this compound, enabling their incorporation into larger, more complex molecules. For instance, the piperazine (B1678402) framework is a core component of numerous natural products isolated from fungi, which exhibit a wide range of biological activities. rsc.org The structural modification of these natural products often involves the introduction of substituted piperazine moieties to enhance or modulate their therapeutic properties. tandfonline.com

Furthermore, the development of practical and scalable synthetic routes to orthogonally protected chiral 2-substituted piperazines from readily available α-amino acids underscores their importance as versatile building blocks. rsc.org This accessibility allows for the systematic exploration of chemical space in the design of new pharmaceuticals and functional materials.

Utilization in Catalysis Research

The unique structural and electronic properties of chiral piperazines, including this compound, make them attractive candidates for the development of novel catalysts. The two nitrogen atoms can act as Lewis bases or be functionalized to create more complex catalytic sites, while the chiral center can induce stereoselectivity in chemical transformations.

This compound-Derived Organocatalysts

While specific research on organocatalysts derived directly from this compound is emerging, the broader class of chiral piperazines has shown significant promise in asymmetric organocatalysis. Peptidomimetic structures incorporating chiral piperazine units have been explored as catalysts due to their tunable nature and biomimetic features. mdpi.com The synthesis of chiral piperazin-2-ones via asymmetric hydrogenation also provides precursors to chiral piperazines that can be further elaborated into organocatalytic scaffolds. rsc.orgdicp.ac.cn The development of these related catalysts suggests a strong potential for this compound to be used in the design of novel organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

Heterogeneous Catalysis and Recyclable Systems in Organic Transformations

The immobilization of catalysts on solid supports is a key strategy for improving their stability, reusability, and environmental footprint. Piperazine derivatives have been successfully immobilized on various materials to create effective and recyclable heterogeneous catalysts. For example, piperazine has been supported on silica-coated iron oxide nanoparticles, resulting in a magnetically recoverable catalyst for the synthesis of α-phosphonomalonates. researchgate.net This approach allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple cycles. researchgate.net

Similarly, the covalent attachment of piperazine to supports like modified resins has been shown to be effective in catalyzing reactions such as mono-aza-Michael additions. muni.cz These supported catalysts can offer improved yields and shorter reaction times compared to their homogeneous counterparts. muni.cz The principles demonstrated in these studies can be directly applied to this compound, where its immobilization would lead to a chiral, heterogeneous, and recyclable catalyst for asymmetric synthesis. The development of such catalysts is an active area of research with significant potential for industrial applications. nih.govrsc.orgnih.gov

Application in Novel Reaction Development (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org Piperazine and its derivatives are well-suited for use in MCRs due to the nucleophilic nature of their nitrogen atoms. Research has shown that piperazine can participate in the one-pot synthesis of various heterocyclic compounds, such as piperidines and dihydropyrrol-2-ones. researchgate.net

The use of a chiral piperazine like this compound in MCRs opens up the possibility of developing novel stereoselective transformations. For example, in the split-Ugi reaction, a key multicomponent process, piperazine can be used to generate a library of diverse compounds with potential biological activity. nih.gov By employing this compound in such a reaction, it would be possible to introduce a chiral center into the resulting products, potentially influencing their interaction with biological targets. The development of new MCRs that incorporate chiral building blocks like this compound is a promising avenue for the rapid synthesis of enantiomerically enriched and structurally complex molecules. acs.orgnih.govmdpi.com

Applications in Materials Science Research

The incorporation of chiral piperazine units into materials can impart unique properties, leading to applications in areas such as corrosion inhibition.

Role as Components in Corrosion Inhibitor Systems

Piperazine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum, particularly in acidic environments. ijcrcps.combenthamopenarchives.comingentaconnect.comresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. ijcrcps.comresearchgate.net This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms with the vacant d-orbitals of the metal. mdpi.comsemanticscholar.org

Studies have shown that the inhibition efficiency of piperazine derivatives increases with their concentration and can reach over 90% at optimal conditions. ijcrcps.comresearchgate.net Electrochemical studies, such as potentiodynamic polarization, have revealed that piperazine derivatives often act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. benthamopenarchives.comscholaris.ca Quantum chemical studies have also been employed to correlate the molecular structure of these inhibitors with their performance, providing insights into the mechanism of inhibition at the electronic level. mdpi.comrsc.org

Below are interactive data tables summarizing the performance of various piperazine derivatives as corrosion inhibitors for mild steel in acidic media, as reported in the literature.

Table 1: Inhibition Efficiency of Piperazine Derivatives on Mild Steel Corrosion in 1 M HCl

InhibitorConcentration (mM)Temperature (K)Inhibition Efficiency (%)Reference
TBECBFPPC2531393.59 ijcrcps.com
TBECBFPPC2532391.81 ijcrcps.com
TBECBFPPC2533387.26 ijcrcps.com
EPBFC25Not Specified90-94 ijcrcps.comresearchgate.net
TBCBFPPC25Not Specified90-94 ijcrcps.comresearchgate.net

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1N Na2SO4 with Piperazine Derivatives

InhibitorConcentration (ppm)Corrosion Potential (Ecorr, mV vs SCE)Corrosion Current (Icorr, A/cm²)Inhibition Efficiency (%)Reference
Blank--2801.10 x 10⁻⁵- benthamopenarchives.com
P1000-2501.95 x 10⁻⁶82.27 benthamopenarchives.com
PDNB1000-1905.70 x 10⁻⁸99.48 benthamopenarchives.com
PDM1000-2305.10 x 10⁻⁷95.36 benthamopenarchives.com
PDP1000-2401.40 x 10⁻⁶87.27 benthamopenarchives.com
PDC1000-2501.80 x 10⁻⁶83.63 benthamopenarchives.com

These data highlight the effectiveness of the piperazine scaffold in corrosion inhibition and suggest that this compound would likely exhibit similar or enhanced protective properties due to its alkyl substituent.

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